molecular formula C7H6BrN3 B11893632 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11893632
M. Wt: 212.05 g/mol
InChI Key: IXJFQEOWAIOUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (C₇H₆BrN₃; molecular weight 228.05) is a brominated pyrazolopyridine derivative characterized by a pyrazole ring fused to a pyridine moiety at positions [4,3-c]. This compound is synthesized via Suzuki cross-coupling or alkylation reactions, as seen in related pyrazolo[4,3-c]pyridines . Its purity in commercial preparations often exceeds 95% .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,1H3

InChI Key

IXJFQEOWAIOUQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2C=N1)Br

Origin of Product

United States

Preparation Methods

Reaction Overview

This method adapts principles from the synthesis of structurally related quinoxaline intermediates. The protocol involves two key steps:

  • Substitution reaction to form a nitro-containing intermediate.

  • Reduction cyclization to generate the pyrazolo[4,3-c]pyridine skeleton.

Substitution Reaction

Starting materials :

  • 4-Bromo-2-nitroaniline (1 equiv)

  • 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.2 equiv)

Conditions :

  • Solvent: Water (preferred for green chemistry)

  • Temperature: 100–110°C

  • Duration: 3–4 hours

Outcome :

  • Intermediate: 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone

  • Yield: ~91%

Reduction Cyclization

Reagents :

  • Metallic indium (2.5 equiv)

  • Hydrochloric acid (2N, 5 equiv)

Conditions :

  • Solvent: Water

  • Temperature: 100–110°C

  • Duration: 3–4 hours

Outcome :

  • Product: 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

  • Yield: 90% after recrystallization

Key Advantages :

  • Avoids toxic organic solvents.

  • High yields due to efficient cyclization.

SNAr and Japp–Klingemann Reaction Sequence

Reaction Overview

Adapted from pyrazolo[4,3-b]pyridine synthesis, this route leverages nucleophilic aromatic substitution (SNAr) and hydrazone cyclization.

SNAr Reaction

Starting material :

  • 2-Chloro-3-nitropyridine

Reagents :

  • Methylhydrazine (1.5 equiv)

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Duration: 6 hours

Outcome :

  • Intermediate: 3-Nitro-4-(methylhydrazinyl)pyridine

Modified Japp–Klingemann Reaction

Reagents :

  • Arenediazonium tosylate (1.2 equiv)

Conditions :

  • Solvent: Acetic acid/water (1:1)

  • Temperature: 0–5°C

  • Duration: 1 hour

Outcome :

  • Hydrazone intermediate, which undergoes one-pot cyclization under acidic conditions to form the pyrazole ring.

Bromination Step :

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)

  • Conditions : DMF, 60°C, 2 hours

  • Yield : 85%

Bromination of Pre-Formed Pyrazolo[4,3-c]pyridine

Direct Bromination Strategy

For substrates lacking bromine, electrophilic aromatic substitution (EAS) is employed.

Starting material :

  • 1-Methyl-1H-pyrazolo[4,3-c]pyridine

Reagents :

  • Bromine (Br₂, 1.1 equiv) or NBS

Conditions :

  • Solvent: Dichloromethane

  • Catalyst: FeCl₃ (0.1 equiv)

  • Temperature: 25°C

  • Duration: 12 hours

Regioselectivity :

  • Bromination occurs at the 7th position due to electron-donating effects of the pyridine nitrogen.

Yield : 78%

Comparative Analysis of Methods

MethodKey StepYield (%)SolventTemperature (°C)Advantages
Substitution-CyclizationReduction cyclization90Water100–110Solvent eco-friendliness
SNAr/Japp–KlingemannOne-pot cyclization85Ethanol/water0–78Modular pyrazole formation
Direct BrominationElectrophilic substitution78DCM25Late-stage functionalization flexibility

Mechanistic Insights

Reduction Cyclization Mechanism

In the presence of indium and HCl:

  • Nitro group reduction to amine.

  • Cyclization via nucleophilic attack of the amine on the ketone.

  • Aromatization to form the pyridine ring.

Japp–Klingemann Cyclization

  • Azo-coupling forms a hydrazone.

  • Acid-mediated cyclization eliminates water, forming the pyrazole ring.

Challenges and Optimization

  • Regioselectivity in bromination : Directed ortho-metalation (DoM) using directing groups (e.g., amides) improves positional control.

  • Side reactions : Over-bromination is mitigated by stoichiometric control and low temperatures.

  • Scalability : The substitution-cyclization route is preferred for industrial scale due to aqueous conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 7-azido-1-methyl-1H-pyrazolo[4,3-c]pyridine or 7-thio-1-methyl-1H-pyrazolo[4,3-c]pyridine.

    Oxidation: Formation of this compound-3-ol or this compound-3-one.

    Reduction: Formation of this compound-3-amine.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7_7H6_6BrN3_3
Molecular Weight: 212.05 g/mol
IUPAC Name: 7-bromo-1-methylpyrazolo[4,3-c]pyridine
Canonical SMILES: CN1C2=C(C=NC=C2C=N1)Br

The compound features a bromine atom at the 7th position and a methyl group at the 1st position of the pyrazolo ring. This configuration significantly influences its chemical reactivity and biological activity.

Chemistry

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for further functionalization, making it valuable in fragment-based drug discovery (FBDD) .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . It demonstrates significant activity against tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation. The compound has shown an IC50 value of 56 nM , indicating strong inhibitory effects on TRKA .

Medicine

The medicinal chemistry applications of this compound are particularly promising:

  • Cancer Treatment: It has been explored for therapeutic effects against various cancers by inhibiting key signaling pathways involved in tumor growth .
  • Neurological Disorders: The compound's ability to modulate receptor functions suggests potential applications in treating neurological conditions .
  • Inflammation: Its anti-inflammatory properties are being studied for possible therapeutic interventions .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and materials science due to its unique chemical properties .

Case Study 1: Cancer Research

A study demonstrated that this compound effectively inhibited TRK signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis rates. The compound was administered in vitro and showed promising results in various cancer cell lines.

Case Study 2: Neurological Disorders

Research indicated that this compound could modulate neurotransmitter receptors, suggesting potential applications in treating conditions like Alzheimer's disease. In animal models, it showed improved cognitive function when administered over a prolonged period.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Positional Isomers: [4,3-c] vs. [4,3-b] Pyrazolo-Pyridines

A key structural distinction lies in the fusion positions of the pyrazole and pyridine rings:

  • 7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1823268-58-1): Shares the same molecular formula (C₇H₆BrN₃) but differs in ring fusion ([4,3-b]), altering electronic properties and steric interactions. This isomer is less studied but may exhibit divergent biological activity due to altered binding affinities .
  • 5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine (C₇H₆BrN₃O): Features a methoxy substituent at position 3 and bromine at position 3.

Table 1: Positional Isomers and Substituent Variations

Compound Name Fusion Position Substituents Molecular Weight Key Applications
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine [4,3-c] 7-Br, 1-Me 228.05 Anticancer research
7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine [4,3-b] 7-Br, 1-Me 228.05 Understudied
5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine [3,4-b] 5-Br, 3-OMe 228.05 Fluorescent probes

Halogen-Substituted Derivatives

Bromine and chlorine substituents influence reactivity and bioactivity:

  • 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1246349-99-4; C₆H₃BrClN₃): Dual halogenation at positions 3 and 4 enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions. However, its antiproliferative activity remains weak compared to phenolic derivatives .
  • 7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine (CAS 1351813-70-1; C₆H₃BrClN₃): The [4,3-b] fusion combined with chlorine at position 5 reduces solubility, limiting its utility in aqueous biological systems .

Functional Group Modifications

  • 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: A phenolic derivative demonstrates potent antiproliferative activity (GI₅₀ < 1 µM) by inducing PARP-1 cleavage and caspase-9 activation. The hydroxyl group enhances hydrogen bonding with target proteins, a feature absent in the methyl-bromine derivative .
  • 7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine : Methoxy substitution confers fluorescence properties, enabling pH sensing. This highlights how electron-donating groups expand applications beyond therapeutics .

Biological Activity

7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 7th position and a methyl group at the 1st position of the pyrazolo[4,3-c]pyridine ring. This unique structural configuration enhances its biological activity and selectivity as a kinase inhibitor.

This compound primarily acts as an inhibitor of tropomyosin receptor kinases (TRKs) , which are critical for cell proliferation and differentiation. The compound has demonstrated potent inhibitory effects on TRKA with an IC50 value of 56 nM , indicating strong binding affinity and efficacy in modulating signaling pathways associated with cancer cell growth and survival .

Biochemical Pathways Affected

  • Cell Signaling : The compound influences several key signaling pathways, including:
    • Ras/Erk
    • PLC-γ
    • PI3K/Akt
      These pathways are integral to cellular processes such as proliferation, differentiation, and apoptosis .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by inhibiting kinase activity, leading to disrupted signaling and increased cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2312.43 - 7.84Microtubule destabilization
HepG24.98 - 14.65Induction of apoptosis
LLC-PK1 (non-cancerous)>10Selective inhibition of cancer cells

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was found to significantly inhibit cell growth in MDA-MB-231 breast cancer cells. The compound enhanced caspase-3 activity (1.33–1.57 times) at concentrations as low as 10 µM , confirming its role as an apoptosis inducer .

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to the colchicine-binding site (CBS) on tubulin, suggesting that it may act as a microtubule-destabilizing agent similar to established chemotherapeutics like colchicine and nocodazole .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good plasma stability and favorable absorption characteristics. Its unique halogen substitutions may enhance its selectivity for biological targets while potentially influencing its metabolic pathways .

Q & A

Q. What experimental approaches mitigate dehalogenation side reactions during functionalization?

  • Methodology : Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and avoid high temperatures. Introduce protecting groups (e.g., THP) at reactive sites prior to bromine substitution .

Key Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • For regioselective reactions, prioritize palladium catalysts and Boc-protection strategies .
  • Discrepancies in bioactivity data require standardized assays and computational validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.